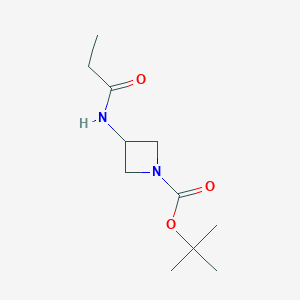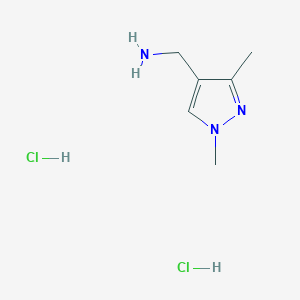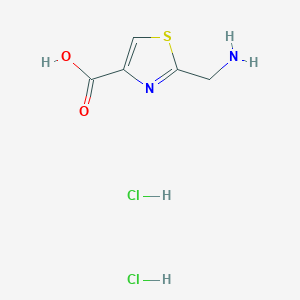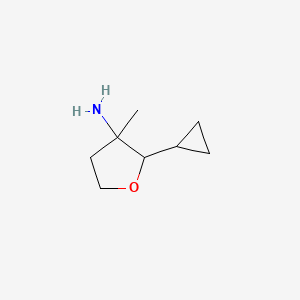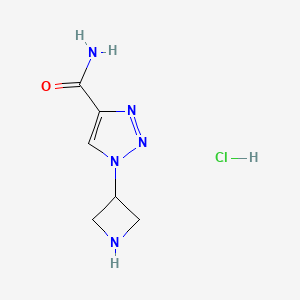
1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidine is a three-membered nitrogen-containing heterocycle. It’s used as a building block in the synthesis of various pharmaceutical compounds . The 1,2,3-triazole moiety is a five-membered ring containing two nitrogen atoms and three carbon atoms. It’s known for its stability and has been used in various fields, including medicinal chemistry .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound. These properties are typically determined experimentally .科学的研究の応用
Antimicrobial Applications
A series of novel 1H-1,2,3-triazole-4-carboxamides, including 1-aryl-5-alkyl/aryl-1H-1,2,3-triazole-4-carboxamides and others, were synthesized and evaluated for their antimicrobial activities against a variety of pathogens. Compounds in this class showed moderate to good activities against both bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and fungal strains including Cryptococcus neoformans and Candida albicans. Specifically, certain derivatives exhibited potent antibacterial effects against Staphylococcus aureus, and others demonstrated activity against pathogenic yeast C. albicans, highlighting their potential as antimicrobial agents (Pokhodylo et al., 2021).
Anti-tubercular Activity
Another study focused on novel azetidinone derivatives containing 1, 2, 4-triazole, synthesized and evaluated for their anti-tubercular activity. The compounds were designed using a rational approach and were tested against Mycobacterium tuberculosis H37RV strain. Some derivatives showed promising anti-tubercular activities, comparable to standard drugs, indicating their potential use in tuberculosis treatment (Thomas, George, & Harindran, 2014).
Anticancer Applications
Derivatives of 1,2,4-triazole and azetidine have been synthesized and evaluated for their anticancer activities. Specifically, a series of N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]-carboxamides were synthesized and tested against various human cancer cell lines. Some compounds exhibited activities comparable to cisplatin, a reference anticancer agent, especially against A2780 cells. This suggests that these compounds could serve as a basis for developing new anticancer agents (Szabó et al., 2016).
Design and Synthesis for Biological Interactions
The design and synthesis of novel triazole-based compounds have also been aimed at studying their interaction with biological molecules. For example, a study investigated the binding interaction of coumarin and quinoline compounds with serum albumins, essential for understanding drug-protein interactions which are critical for drug design and pharmacokinetics (Paul et al., 2019).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(azetidin-3-yl)triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O.ClH/c7-6(12)5-3-11(10-9-5)4-1-8-2-4;/h3-4,8H,1-2H2,(H2,7,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQZTNWLLSENJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(N=N2)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

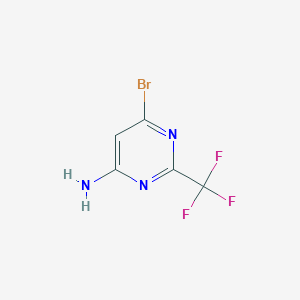
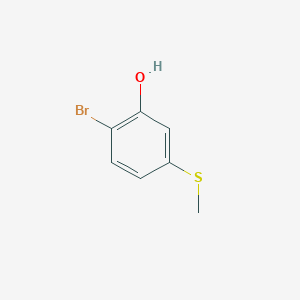
methanone hydrobromide](/img/structure/B1379128.png)
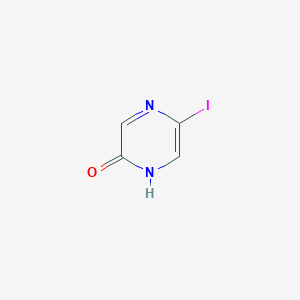

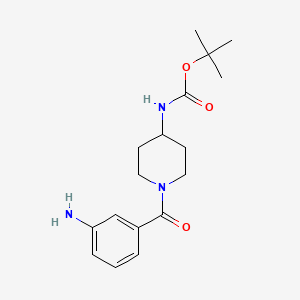
![tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B1379132.png)


![2-Chloro-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379139.png)
